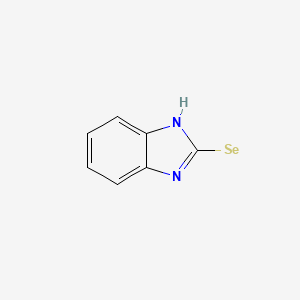
2-Benzimidazoleselenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazoleselenol is a heterocyclic compound that features a benzimidazole ring fused with a selenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazoleselenol typically involves the cyclization of o-phenylenediamine with selenium-containing reagents. One common method is the reaction of o-phenylenediamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzimidazoleselenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form benzimidazole derivatives with different oxidation states of selenium.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Benzimidazole derivatives with reduced selenium.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
2-Benzimidazoleselenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing heterocycles and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antioxidant and enzyme inhibitor, making it a candidate for biological studies.
Medicine: Research has shown that this compound and its derivatives possess anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the development of materials with unique electronic and optical properties, such as semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-Benzimidazoleselenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenol group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Anticancer Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.
Comparison with Similar Compounds
2-Benzimidazolethiol: Similar structure but contains a thiol group instead of a selenol group.
2-Benzimidazolealcohol: Contains a hydroxyl group instead of a selenol group.
2-Benzimidazoleamine: Contains an amino group instead of a selenol group.
Uniqueness of 2-Benzimidazoleselenol:
- The presence of the selenol group imparts unique redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs.
- It exhibits higher reactivity towards oxidation and reduction reactions compared to its analogs, making it a valuable compound for various chemical transformations.
Properties
CAS No. |
59403-74-6 |
|---|---|
Molecular Formula |
C7H5N2Se |
Molecular Weight |
196.10 g/mol |
InChI |
InChI=1S/C7H5N2Se/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) |
InChI Key |
ILWQCNCEMNURFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















